

# A Meta-Analysis of Efficacy Data for Tedizolid, a Novel Oxazolidinone Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025



An objective comparison of Tedizolid versus Linezolid for the treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSI), supported by pooled clinical trial data.

This guide provides a comprehensive meta-analysis of the efficacy and safety of the oxazolidinone antibiotic, Tedizolid, referred to herein as "**Antibacterial agent 41**," in comparison to its predecessor, Linezolid. The data presented is primarily derived from a pooled analysis of the pivotal ESTABLISH-1 and ESTABLISH-2 phase 3 clinical trials, which evaluated the efficacy of a shorter 6-day course of once-daily Tedizolid against a standard 10-day course of twice-daily Linezolid in patients with Acute Bacterial Skin and Skin Structure Infections (ABSSSI).

## **Comparative Efficacy Data**

The following tables summarize the key efficacy and microbiological response rates from the pooled intent-to-treat (ITT) population of the ESTABLISH-1 and ESTABLISH-2 trials.

Table 1: Clinical Response Rates in the Intent-to-Treat (ITT) Population[1][2]



| Efficacy Endpoint                                                                                    | Tedizolid (200 mg<br>once daily for 6<br>days) | Linezolid (600 mg<br>twice daily for 10<br>days) | Treatment<br>Difference (95% CI) |
|------------------------------------------------------------------------------------------------------|------------------------------------------------|--------------------------------------------------|----------------------------------|
| Early Clinical<br>Response (48-72<br>hours)                                                          | 81.6%                                          | 79.4%                                            | 2.2% (-2.0 to 6.5)               |
| Investigator-Assessed<br>Clinical Response at<br>End of Therapy (Day<br>11-13)                       | 87.0%                                          | 87.9%                                            | -0.8% (-4.4 to 2.7)              |
| Investigator-Assessed<br>Clinical Response at<br>Post-Therapy<br>Evaluation (7-14 days<br>after EOT) | 86.7%                                          | 86.8%                                            | -0.1% (-3.8 to 3.6)              |

Table 2: Clinical Response Rates by Infection Type in the ITT Population[2][3]

| Infection Type             | Tedizolid Early<br>Clinical Response | Linezolid Early<br>Clinical Response | Odds Ratio (95%<br>CI) |
|----------------------------|--------------------------------------|--------------------------------------|------------------------|
| Cellulitis/Erysipelas      | 75.1%                                | 77.1%                                | 0.90 (0.64–1.27)       |
| Major Cutaneous<br>Abscess | 85.1%                                | 86.8%                                | 0.93 (0.42–2.03)       |
| Wound Infection            | 85.9%                                | 82.6%                                | 1.29 (0.66–2.51)       |

Table 3: Microbiological Response in Methicillin-Resistant Staphylococcus aureus (MRSA) Patients[2][3]



| Response                                 | Tedizolid | Linezolid | Odds Ratio (95%<br>CI) |
|------------------------------------------|-----------|-----------|------------------------|
| Favorable<br>Microbiological<br>Response | 95.2%     | 94.0%     | 1.19 (0.49–2.90)       |

## **Comparative Safety and Tolerability**

A pooled analysis of the safety data from the ESTABLISH trials demonstrated a favorable safety profile for Tedizolid, with a lower incidence of certain adverse events compared to Linezolid.

Table 4: Incidence of Key Treatment-Emergent Adverse Events (AEs)[1][2][3][4]

| Adverse Event                                             | Tedizolid            | Linezolid             | P-value                   |
|-----------------------------------------------------------|----------------------|-----------------------|---------------------------|
| Nausea                                                    | 8.2%                 | 12.2%                 | 0.02                      |
| Vomiting                                                  | Lower with Tedizolid | Higher with Linezolid | Statistically Significant |
| Abnormal Neutrophil Count                                 | Lower with Tedizolid | Higher with Linezolid | Statistically Significant |
| Platelet Count<br><150,000 cells/mm³ at<br>End of Therapy | 4.9%                 | 10.8%                 | 0.0003                    |

## **Experimental Protocols**

The efficacy and safety data presented above were generated from two large-scale, randomized, double-blind, non-inferiority phase 3 clinical trials, ESTABLISH-1 (NCT01170221) and ESTABLISH-2 (NCT01421511).[1][5]

## **Study Design**

• ESTABLISH-1: Compared all-oral therapy of Tedizolid phosphate versus Linezolid.[6][7]



• ESTABLISH-2: Compared intravenous-to-oral transition therapy of Tedizolid phosphate versus Linezolid.[7][8][9]

## **Patient Population**

Adult patients with ABSSSI, including cellulitis/erysipelas, major cutaneous abscess, or wound infection, with a minimum lesion surface area of 75 cm<sup>2</sup> and signs of systemic infection were enrolled.[10]

#### Interventions

- Tedizolid Group: Received 200 mg of Tedizolid once daily for 6 days.[1][4]
- Linezolid Group: Received 600 mg of Linezolid twice daily for 10 days.[1][4]
- A double-dummy design was used to maintain blinding for the full 10 days of the study.[1]

### **Efficacy Outcome Measures**

- Primary Endpoint: Early clinical response at 48 to 72 hours after initiation of therapy, defined
  as no increase in lesion surface area from baseline and a body temperature of ≤37.6°C.[6][8]
  A non-inferiority margin of 10% was used.[6]
- Secondary Endpoints: Investigator-assessed clinical response at the end of therapy (EOT) and at a post-therapy evaluation (PTE) visit 7-14 days after the end of treatment.[1][4]

#### **Safety Outcome Measures**

Treatment-emergent adverse events and clinical laboratory parameters, with a particular focus on gastrointestinal side effects and myelosuppression (e.g., platelet counts), were collected and analyzed.[1]

# Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Both Tedizolid and Linezolid are oxazolidinone antibiotics that act by inhibiting bacterial protein synthesis.[11][12][13][14][15] They bind to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is a crucial step in



bacterial translation.[11][12][13][16] This unique mechanism of action at the initiation phase of protein synthesis differs from many other classes of antibiotics.[14] Tedizolid possesses a modified side chain that allows for enhanced potency and activity against some Linezolid-resistant strains.[16]



Click to download full resolution via product page

Caption: Mechanism of action of Tedizolid.

## **Clinical Trial Workflow**

The following diagram illustrates the general workflow of the ESTABLISH phase 3 clinical trials.





Click to download full resolution via product page

Caption: ESTABLISH clinical trial workflow.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. journals.asm.org [journals.asm.org]
- 2. mdpi.com [mdpi.com]

### Validation & Comparative





- 3. Tedizolid Versus Linezolid for the Treatment of Acute Bacterial Skin and Skin Structure Infection: A Systematic Review and Meta-Analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of the phase 3 ESTABLISH trials of tedizolid versus linezolid in acute bacterial skin and skin structure infections PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Tedizolid phosphate vs linezolid for treatment of acute bacterial skin and skin structure infections: the ESTABLISH-1 randomized trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Tedizolid and Linezolid for the Treatment of Acute Bacterial Skin and Skin Structure Infections in Injection Drug Users: Analysis of Two Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 9. Trius tedizolid meets endpoints in Phase III ABSSSI study Clinical Trials Arena [clinicaltrialsarena.com]
- 10. merckconnect.com [merckconnect.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Pharmacology of Linezolid | Pharmacology Mentor [pharmacologymentor.com]
- 13. Linezolid StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant grampositive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Meta-Analysis of Efficacy Data for Tedizolid, a Novel Oxazolidinone Antibiotic]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14756961#antibacterial-agent-41-meta-analysis-of-efficacy-data]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com